Octadecyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is an ester formed from octadecanol (stearyl alcohol) and dichloroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecyl dichloroacetate can be synthesized through the esterification reaction between octadecanol and dichloroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octadecanol and dichloroacetic acid.
Reduction: The compound can be reduced to form octadecyl acetate and hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed
Hydrolysis: Octadecanol and dichloroacetic acid.
Reduction: Octadecyl acetate and hydrochloric acid.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecyl dichloroacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research, due to its ability to alter metabolic pathways in cancer cells
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of octadecyl dichloroacetate involves its interaction with cellular metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of pyruvate dehydrogenase. This shift promotes oxidative phosphorylation over glycolysis, thereby altering the energy metabolism of cells . This mechanism is particularly relevant in cancer research, where the compound’s ability to reprogram cancer cell metabolism is of significant interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroacetic acid: A simpler analogue with similar metabolic effects but different physical properties.
Octadecyl acetate: Similar in structure but lacks the dichloroacetate moiety, resulting in different chemical reactivity.
Octadecyl alcohol: The alcohol precursor used in the synthesis of octadecyl dichloroacetate.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and dichloroacetate moiety. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry. Its ability to modulate metabolic pathways also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
90146-86-4 |
---|---|
Molekularformel |
C20H38Cl2O2 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
octadecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C20H38Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h19H,2-18H2,1H3 |
InChI-Schlüssel |
CAKBAKTZAKECQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.